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molecular formula C19H12Cl3NO2 B8594651 7-Chloro-3-[2,4-dichlorophenyl]-3,4-dihydro-1,9(2H,10H)-acridinedione

7-Chloro-3-[2,4-dichlorophenyl]-3,4-dihydro-1,9(2H,10H)-acridinedione

Cat. No. B8594651
M. Wt: 392.7 g/mol
InChI Key: SLRIULRRADAUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04291034

Procedure details

A mixture of 3.10 g of 7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione and 1.6 g of N,N-dimethyl-1,3-propanediamine in 125 ml of ethanol is heated under reflux for 1.5 hrs. Approximately 65 ml of solvent is removed by distillation and the resulting turbid solution is filtered. The filtrate is diluted with 50 ml of ether and chilled to 0° C. The solid is collected and recrystallized from a mixture of dichloromethane/ethyl acetate. Dry in vacuo at 80° C. for 4 hrs gives 7-chloro-3-(2,4-dichlorophenyl)-1-[[3-(dimethylamino)propyl]imino]-1,3,4,10-tetrahydro-9(2H)acridinone; mp 168°-170° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]2[C:5]([NH:6][C:7]3[CH2:8][CH:9]([C:18]4[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=4[Cl:25])[CH2:10][C:11](=O)[C:12]=3[C:13]2=[O:16])=[CH:4][CH:3]=1.[CH3:26][N:27]([CH3:32])[CH2:28][CH2:29][CH2:30][NH2:31]>C(O)C>[Cl:1][C:2]1[CH:15]=[C:14]2[C:5]([NH:6][C:7]3[CH2:8][CH:9]([C:18]4[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=4[Cl:25])[CH2:10][C:11](=[N:31][CH2:30][CH2:29][CH2:28][N:27]([CH3:32])[CH3:26])[C:12]=3[C:13]2=[O:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=CC=C2NC=3CC(CC(C3C(C2=C1)=O)=O)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Approximately 65 ml of solvent is removed by distillation
FILTRATION
Type
FILTRATION
Details
the resulting turbid solution is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with 50 ml of ether
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of dichloromethane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
Dry in vacuo at 80° C. for 4 hrs
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2NC=3CC(CC(C3C(C2=C1)=O)=NCCCN(C)C)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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